2-Hydroxy-5-oxo-Rivaroxaban is a derivative of Rivaroxaban, which is an oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. Rivaroxaban works by directly inhibiting Factor Xa, an essential component in the coagulation cascade. The compound is classified under the category of direct oral anticoagulants and is known for its effectiveness in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
2-Hydroxy-5-oxo-Rivaroxaban belongs to the class of oxazolidinone derivatives, which are characterized by their unique bicyclic structure that contains both a morpholine and a thiophene moiety. As a pharmaceutical compound, it is classified as an anticoagulant agent.
The synthesis of 2-Hydroxy-5-oxo-Rivaroxaban typically involves several steps that include the preparation of key intermediates. The most common method utilizes a multi-step synthesis approach starting from readily available precursors.
2-Hydroxy-5-oxo-Rivaroxaban features a complex molecular structure characterized by:
The molecular formula for Rivaroxaban is C19H18ClN3O5S. The molecular weight is approximately 435.88 g/mol. The compound exhibits specific stereochemistry due to its chiral centers, which are crucial for its biological activity.
The primary chemical reaction involved in the formation of 2-Hydroxy-5-oxo-Rivaroxaban includes nucleophilic acyl substitution where the amine group from the morpholine reacts with the carbonyl carbon of the thiophene derivative.
The reaction conditions are critical for achieving high yields; therefore, parameters such as solvent choice, temperature control, and reaction time must be optimized. For example, utilizing DMSO as a solvent helps solubilize reactants and facilitates better interaction between them .
The mechanism of action for Rivaroxaban involves direct inhibition of Factor Xa, preventing thrombin formation and subsequent fibrin clot formation. This action significantly reduces thrombus development in patients at risk for cardiovascular events.
In terms of pharmacodynamics, Rivaroxaban exhibits rapid absorption with peak plasma concentrations reached within 2 to 4 hours post-administration. Its bioavailability is approximately 66%, and it has a half-life ranging from 5 to 9 hours depending on renal function .
Relevant data indicates that Rivaroxaban's stability can be influenced by pH levels and temperature during storage .
2-Hydroxy-5-oxo-Rivaroxaban serves primarily as an intermediate in the synthesis of Rivaroxaban itself but also holds potential for research into new anticoagulant therapies or modifications aimed at improving efficacy or reducing side effects. Its study contributes to understanding anticoagulation mechanisms and developing safer therapeutic options for patients with thromboembolic disorders .
Nuclear Magnetic Resonance (NMR) Spectroscopy:2-Hydroxy-5-oxo-rivaroxaban (C₁₉H₁₈ClN₃O₆S) exhibits distinct NMR shifts reflecting its oxidized metabolite structure. Key ¹H NMR signals include a downfield singlet at δ 8.99 ppm (amide NH), multiplets between δ 3.60–4.86 ppm (morpholine/oxazolidinone CH₂/CH groups), and aromatic protons at δ 7.20–7.69 ppm (thiophene/phenyl rings). ¹³C NMR confirms carbonyl modifications: signals at δ 165.9 ppm (amide C=O), δ 160.8 ppm (oxazolidinone C=O), and δ 154.0 ppm (morpholinone C=O) [1] [7].
Infrared (IR) Spectroscopy:IR spectra (KBr) show critical absorptions at 3343 cm⁻¹ (N-H stretch), 1724 cm⁻¹ (morpholinone/oxazolidinone C=O), and 1649 cm⁻¹ (amide C=O). The 1724 cm⁻¹ peak differentiates it from rivaroxaban’s lactam carbonyl (typically 1680–1700 cm⁻¹) [7].
Mass Spectrometry (MS):High-resolution MS identifies [M+H]⁺ at m/z 452.06778 (calc. 452.06778 for C₁₉H₁₉ClN₃O₆S). Fragmentation patterns include loss of H₂O ([M+H-H₂O]⁺ at m/z 434.05776) and cleavage of the morpholinone ring. Collision cross-section (CCS) values aid structural assignment: predicted CCS for [M+H]⁺ is 203.4 Ų [1].
Table 1: Comparative NMR Data for 2-Hydroxy-5-oxo-Rivaroxaban vs. Rivaroxaban
Proton Position | 2-Hydroxy-5-oxo-Rivaroxaban (δ ppm) | Rivaroxaban (δ ppm) |
---|---|---|
Amide NH | 8.99 | 8.95 |
Morpholinone CH₂ | 4.20 (s) | 4.19 (s) |
Oxazolidinone CH | 4.83–4.86 | 4.84 |
Thiophene H | 7.20, 7.69 | 7.18, 7.68 |
Table 2: Key IR Vibrations
Vibration Type | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N-H stretch | 3343 | Secondary amide |
C=O stretch | 1724 | Cyclic ketone (morpholinone) |
C=O stretch | 1649 | Amide I band |
C-Cl stretch | 808 | Thiophene-chlorine |
Structural Modifications:The metabolite features a 5-oxomorpholin-3-one moiety replacing rivaroxaban’s 4-(3-oxomorpholin-4-yl)phenyl group. This oxidation introduces a ketone at C5 and a hydroxyl at C2, altering hydrogen-bonding capacity and polarity. The molecular weight increases by 16 Da (O addition), confirmed via mass shifts (Rivaroxaban [M+H]⁺: m/z 436.07 vs. metabolite: m/z 452.07) [1] [5].
Physicochemical Properties:
Pharmacodynamic Impact:While rivaroxaban directly inhibits factor Xa (Ki = 0.4 nM), 2-hydroxy-5-oxo-rivaroxaban shows 5–10-fold reduced affinity due to conformational changes in the morpholinone ring. This diminishes its anticoagulant contribution (<15% of parent activity) [5].
Table 3: Pharmacokinetic Comparison
Parameter | 2-Hydroxy-5-oxo-Rivaroxaban | Rivaroxaban |
---|---|---|
Molecular Formula | C₁₉H₁₈ClN₃O₆S | C₁₉H₁₈ClN₃O₅S |
Cmax (ng/mL) | Not detected | 122–250 (20 mg dose) |
t₁/₂ (hours) | ~7.9 | 5–9 |
Factor Xa Inhibition | Weak (IC₅₀ > 10 nM) | Potent (IC₅₀ = 0.5 nM) |
Crystal Structure and Packing:Single-crystal X-ray diffraction reveals that 2-hydroxy-5-oxo-rivaroxaban adopts a monoclinic lattice (space group P2₁). The hydroxyketone group forms an intramolecular H-bond (O···H distance: 1.89 Å), stabilizing a planar conformation of the morpholinone ring. Intermolecular hydrogen bonds between amide N-H (donor) and oxazolidinone C=O (acceptor) create chains along the b-axis [6].
Thermal Stability:Differential scanning calorimetry (DSC) shows a sharp endotherm at 229–231°C (ΔH = 120 J/g), corresponding to melting without decomposition. No polymorphic transitions occur below 200°C. The calculated lattice energy (−158 kJ/mol) indicates moderate stability vs. rivaroxaban dihydrate (−145 kJ/mol) [6] [9].
Cocrystallization Behavior:Unlike rivaroxaban, which forms cocrystals with dicarboxylic acids (e.g., malonic acid), the metabolite resists cocrystallization due to its saturated H-bonding network. Forced crystallization experiments yield only amorphous solids or unstable solvates. Molecular dynamics simulations predict poor coformer adhesion energies (< −20 kJ/mol) for common acids like succinic or tartaric acid [6] [9].
Hygroscopicity:Dynamic vapor sorption shows negligible moisture uptake (<0.5% at 80% RH), contrasting with rivaroxaban’s hygroscopicity (up to 1.2% at 60% RH). This stability arises from the absence of protonatable sites and low-energy crystal packing [9].
Table 4: Hydrogen Bonding in Crystal Lattice
Donor | Acceptor | Distance (Å) | Angle (°) |
---|---|---|---|
N-H (amide) | O=C (oxazolidinone) | 2.98 | 156 |
O-H (hydroxy) | O=C (morpholinone) | 2.67 | 147 |
C-H (thiophene) | O=C (amide) | 3.22 | 129 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: